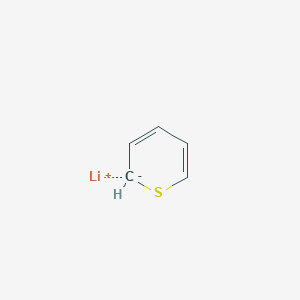

lithium;2H-thiopyran-2-ide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

67744-19-8 |

|---|---|

Molecular Formula |

C5H5LiS |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

lithium;2H-thiopyran-2-ide |

InChI |

InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

LOPPOOUHNHZDQU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]1C=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for Lithium 2h Thiopyran 2 Ides

Direct Metalation Approaches for 2H-Thiopyrans

Direct metalation, or deprotonation, is a powerful and atom-economical method for the formation of organolithium compounds. This approach relies on the kinetic acidity of a C-H bond, which can be enhanced by the electronic effects of adjacent functional groups or through coordination with a directing group.

Directed ortho-Metalation (DoM) Strategies within the Thiopyran Framework

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic systems. uwindsor.cawikipedia.org This methodology involves a directing metalation group (DMG) that coordinates to an organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at an adjacent ortho position. baranlab.org The DMG, which usually contains a heteroatom such as oxygen, nitrogen, or sulfur, acts as a Lewis base to coordinate the Lewis acidic lithium cation of the alkyllithium reagent. wikipedia.org

While specific examples of DoM applied directly to the 2H-thiopyran ring to generate lithium 2H-thiopyran-2-ides are not extensively documented in the literature, the principles of this methodology can be extrapolated from related heterocyclic systems. For DoM to be effective on a 2H-thiopyran, a suitable DMG would need to be strategically positioned on the ring. The effectiveness of various DMGs has been established through competition experiments, with groups like amides, carbamates, and sulfoxides demonstrating strong directing abilities. uwindsor.ca

The general mechanism for a hypothetical DoM on a substituted 2H-thiopyran would involve the following steps:

Coordination of the alkyllithium reagent to the DMG.

Regioselective deprotonation at the carbon atom ortho to the DMG.

Formation of the target lithium 2H-thiopyran-2-ide, which can then be trapped with a suitable electrophile.

The choice of solvent and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the efficiency of the metalation by breaking down alkyllithium aggregates and increasing the basicity of the reagent. baranlab.org

Regioselective α-Deprotonation Adjacent to Sulfur

The sulfur atom in a thiopyran ring can influence the acidity of adjacent protons, potentially enabling direct deprotonation. The ability of sulfur to stabilize an adjacent carbanion is a well-established phenomenon in organic chemistry, attributed to a combination of inductive effects and the polarizability of the sulfur atom. acs.org

In π-excessive heterocycles like thiophene, deprotonation typically occurs at the C-2 position, which is adjacent to the sulfur atom. uwindsor.ca This regioselectivity is so pronounced that it often overrides the influence of other directing groups on the ring. uwindsor.ca While 2H-thiopyran is not aromatic like thiophene, the electronic influence of the sulfur atom is still significant.

The direct deprotonation of an unsubstituted 2H-thiopyran at the 2-position to form lithium 2H-thiopyran-2-ide would likely require a strong, non-nucleophilic base to avoid competitive addition reactions to the double bonds. Sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) could potentially be employed. The reaction conditions, including solvent and temperature, would be critical to achieving the desired regioselectivity and preventing decomposition of the starting material or the resulting organolithium species.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a widely used and reliable method for the preparation of organolithium reagents, particularly when direct deprotonation is not feasible or lacks regioselectivity. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent.

Synthesis of Halogenated 2H-Thiopyran Precursors

The successful application of halogen-lithium exchange hinges on the availability of the corresponding halogenated precursors. The synthesis of 2-halo-2H-thiopyrans can be approached through various synthetic strategies. While a comprehensive review of these methods is beyond the scope of this article, some potential routes include:

Halogenation of 2H-thiopyrans: Direct halogenation of the 2H-thiopyran ring could potentially yield the desired 2-halo derivatives, although control of regioselectivity might be challenging.

Cycloaddition reactions: Thia-Diels-Alder reactions between a diene and a thiocarbonyl compound bearing a halogen atom could provide a direct route to halogenated 3,6-dihydro-2H-thiopyrans, which could then be further manipulated to introduce the double bond at the desired position.

Rearrangement of thiophenium ylides: The rearrangement of thiophenium bisalkoxycarbonylmethylides has been shown to proceed through 2H-thiopyran intermediates. The use of halogenated thiophenes as starting materials in this sequence has led to the isolation of bromo-substituted 2H-thiopyrans, such as 2,2-bis-t-butoxycarbonyl-5-bromo-2H-thiopyran and 2,2-bis-t-butoxycarbonyl-6-bromo-2H-thiopyran.

Optimization of Reaction Conditions for Efficient Exchange

The halogen-lithium exchange reaction is typically very fast, often proceeding at low temperatures (-78 °C to -100 °C) to minimize side reactions. The rate of exchange follows the general trend I > Br > Cl, with iodides being the most reactive. The choice of the organolithium reagent is also crucial, with n-BuLi and t-butyllithium (t-BuLi) being the most common.

For the preparation of lithium 2H-thiopyran-2-ide from a 2-halo-2H-thiopyran, the following conditions would need to be optimized:

| Parameter | Considerations |

| Halogen | Iodine is generally preferred for faster exchange rates at lower temperatures. Bromine is also a viable option. |

| Organolithium Reagent | n-BuLi is a common choice. t-BuLi can also be used, sometimes offering advantages in terms of reaction rate and selectivity. |

| Solvent | Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are typically used. |

| Temperature | Low temperatures, typically -78 °C or below, are essential to ensure the stability of the resulting organolithium species and to prevent side reactions. |

| Reaction Time | The exchange is usually rapid, and prolonged reaction times are often unnecessary and can lead to decomposition. |

An important consideration is the stability of the resulting lithium 2H-thiopyran-2-ide. The presence of the sulfur atom and the double bond may influence its stability and reactivity. Therefore, in situ trapping with an electrophile is the standard practice.

Transmetalation Routes for 2H-Thiopyran-2-ide Formation

Transmetalation is another versatile strategy for the preparation of organolithium compounds. This method involves the reaction of an organometallic compound, often an organotin or organomercury species, with an organolithium reagent. The driving force for the reaction is the formation of a more stable organometallic species and a more reactive organolithium reagent.

A potential transmetalation route to lithium 2H-thiopyran-2-ide would involve the synthesis of a 2-(trialkylstannyl)-2H-thiopyran precursor. The synthesis of such a precursor might be achieved through the reaction of a 2-lithio-2H-thiopyran (generated via halogen-lithium exchange) with a trialkyltin halide (e.g., Bu₃SnCl).

Once the organostannane precursor is obtained, the tin-lithium exchange reaction can be carried out by treating it with an alkyllithium reagent, typically n-BuLi.

General Scheme for Transmetalation:

2-(Bu₃Sn)-2H-thiopyran + n-BuLi → Lithium 2H-thiopyran-2-ide + Bu₄Sn

The tin-lithium exchange is often a rapid and clean reaction that proceeds under mild conditions. The choice of solvent and temperature would need to be optimized to ensure efficient conversion and the stability of the desired product. The kinetics of tin-lithium exchange can be influenced by configurational and conformational effects within the substrate. nih.govnih.gov

Exchange with Organotin, Organoselenium, or Organotellurium Precursors

The transmetalation of organometallic precursors, particularly those containing tin, selenium, or tellurium, with organolithium reagents represents a mild and efficient route to specific organolithium compounds. This approach relies on the difference in electronegativity between the metals, favoring the formation of the more stable organolithium species.

While specific literature on the direct synthesis of lithium 2H-thiopyran-2-ides from their corresponding organotin, organoselenium, or organotellurium precursors is not abundant, the general principles of these exchange reactions are well-established and can be applied to thiopyran systems. The synthesis of bis(trialkylstannyl)selenides and related compounds has been optimized, providing pathways to potential precursors. nih.gov For instance, the reaction of an appropriate 2-(trialkylstannyl)-2H-thiopyran with an alkyllithium reagent, such as n-butyllithium, would be expected to proceed via a lithium-tin exchange to furnish the desired lithium 2H-thiopyran-2-ide and a tetraalkyltin byproduct.

Similarly, organoselenium and organotellurium compounds are effective precursors for transmetalation. The generation of α-lithiocarbonyl synthons through lithium-tellurium exchange reactions highlights the utility of this strategy. researchgate.net A hypothetical reaction pathway would involve the treatment of a 2-(phenylseleno)-2H-thiopyran or a 2-(phenyltelluro)-2H-thiopyran with an alkyllithium reagent, leading to the formation of the target lithium salt. The reactivity of such precursors is influenced by the nature of the organic group attached to the heteroatom.

The following table summarizes the expected reactants and products for these exchange reactions.

| Precursor Type | General Precursor Structure | Reagent | Expected Product | Byproduct |

| Organotin | 2-(R'₃Sn)-2H-thiopyran | RLi | lithium 2H-thiopyran-2-ide | R'₃SnR |

| Organoselenium | 2-(R'Se)-2H-thiopyran | RLi | lithium 2H-thiopyran-2-ide | R'SeR |

| Organotellurium | 2-(R'Te)-2H-thiopyran | RLi | lithium 2H-thiopyran-2-ide | R'TeR |

RLi represents an alkyllithium reagent, such as n-butyllithium. R' represents an organic substituent, such as a phenyl or alkyl group.

Reductive Lithiation Strategies for Thiopyran Systems

Reductive lithiation, also known as reductive metalation, is a powerful technique for the formation of organolithium compounds through the cleavage of carbon-heteroatom or carbon-halogen bonds. This method typically employs an alkali metal, such as lithium, in the presence of an electron carrier.

Arene-promoted reductive lithiation is a widely used methodology that involves the use of a catalytic amount of an aromatic compound, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB), to facilitate the transfer of electrons from lithium metal to a substrate. nih.govcore.ac.uk The arene acts as an electron carrier, forming a radical anion which then transfers an electron to the substrate.

In the context of thiopyran systems, this method can be envisioned to proceed via the reductive cleavage of the C-S bond in a suitable thiopyran derivative. For instance, the treatment of a 2-(phenylthio)-2H-thiopyran with lithium metal and a catalytic amount of naphthalene would likely lead to the formation of a dianion intermediate, which can then be further functionalized. researchgate.net The use of lithium and a catalytic amount of an arene is a well-established method for preparing organolithium reagents with enhanced reactivity. nih.gov The reactivity in arene-catalyzed reductive lithiations can be influenced by the nature of the lithium metal and the specific arene catalyst employed. researchgate.net

The general scheme for the arene-promoted reductive lithiation of a thiopyran derivative is depicted below:

Thiopyran Derivative + Li + Arene (catalytic) → Lithium 2H-Thiopyran-2-ide

The underlying mechanism of reductive lithiation involves a series of single electron transfer (SET) steps. mdpi.comnih.govnih.gov In arene-promoted reactions, the process is initiated by the transfer of an electron from the lithium metal to the aromatic hydrocarbon (e.g., naphthalene) to form a radical anion. This radical anion then transfers an electron to the thiopyran substrate.

The substrate, upon accepting an electron, forms its own radical anion. This intermediate can then undergo one of two primary pathways:

Fragmentation: The radical anion can fragment, cleaving a bond (e.g., a C-S bond) to produce an anionic fragment and a radical. The radical can then be reduced by another equivalent of the arene radical anion to form a second anion, resulting in a dianion. researchgate.net

Further Reduction: The radical anion can accept a second electron from another arene radical anion to form a dianion, which may then undergo rearrangement or fragmentation.

Studies on arene-catalyzed lithiation have proposed the involvement of highly reduced species, such as the arene dianion, which possess a higher redox potential and can expand the range of suitable substrates for lithiation. nih.gov The kinetic and product distribution studies of these reactions help to elucidate the operative mechanisms, distinguishing between electron-transfer pathways and alternative mechanisms like halogen-lithium exchange. nih.gov

The efficiency and outcome of electron transfer initiated lithiation are dependent on several factors, including the reduction potential of the substrate and the arene catalyst, the solvent, and the reaction temperature.

Mechanistic Investigations of Lithium 2h Thiopyran 2 Ide Reactions

Nucleophilic Reactivity of 2H-Thiopyran-2-ide Anions

The primary mode of reactivity for lithium 2H-thiopyran-2-ide is as a nucleophile, where it can form new carbon-carbon bonds by attacking a wide range of electrophilic centers. fiveable.me Like other organolithium reagents, it participates in reactions such as additions to carbonyls and carbolithiation of carbon-carbon multiple bonds. wikipedia.orgfiveable.me

Carbolithiation is a characteristic reaction of organolithium compounds where the C-Li bond adds across a carbon-carbon double or triple bond. wikipedia.org For lithium 2H-thiopyran-2-ide, this would involve the nucleophilic attack of the vinylic anion onto an alkene or alkyne, generating a new organolithium species that can be trapped with an electrophile.

The mechanism proceeds via the addition of the lithiated thiopyran to the unsaturated bond, typically in a syn-selective manner. Intramolecular carbolithiations are particularly powerful, often proceeding with high regio- and stereoselectivity to form five-membered rings via 5-exo-trig cyclizations. wikipedia.orgacademie-sciences.fr The reaction is influenced by factors such as substrate structure, solvent, and temperature. The presence of coordinating groups on the alkene substrate can accelerate the reaction and control stereochemistry. nih.gov While simple alkenes can be challenging substrates, activated alkenes (e.g., styrenes) or strained systems react more readily. academie-sciences.fr

While highly reactive organolithium reagents like alkyllithiums often favor 1,2-addition to the carbonyl group of α,β-unsaturated systems (enones), vinyllithium (B1195746) species can be guided toward 1,4-conjugate addition under specific conditions. wikipedia.orgunizg.hr The reaction of lithium 2H-thiopyran-2-ide with an enone would involve the nucleophilic attack of the C2-anion at the β-carbon of the enone. numberanalytics.com This forms a lithium enolate intermediate, which is then protonated upon aqueous workup to yield the 1,4-adduct. wikipedia.org

The competition between 1,2- and 1,4-addition is a key mechanistic consideration. Factors that favor conjugate addition include the use of less reactive organometallic species, often achieved via transmetalation to form cuprates, and the presence of steric hindrance around the carbonyl group of the acceptor. unizg.hrnih.gov

Table 1: Representative Conjugate Addition Reactions This interactive table illustrates potential outcomes of the conjugate addition of lithium 2H-thiopyran-2-ide to various Michael acceptors.

| Michael Acceptor | Product after Workup |

| Cyclohex-2-en-1-one | 3-(2H-Thiopyran-2-yl)cyclohexan-1-one |

| Methyl acrylate | Methyl 3-(2H-Thiopyran-2-yl)propanoate |

| Acrylonitrile | 3-(2H-Thiopyran-2-yl)propanenitrile |

Lithium 2H-thiopyran-2-ide is expected to react readily with carbonyl compounds. fiveable.me The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The nucleophilic thiopyranide anion first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub Subsequently, this intermediate collapses, re-forming the carbon-oxygen double bond and expelling the most stable leaving group. masterorganicchemistry.com

Reaction with Esters and Acid Chlorides: With esters or acid chlorides, the initial addition yields a tetrahedral intermediate. Elimination of the leaving group (alkoxide or chloride) forms a ketone. If the starting organolithium reagent is still present in excess, a second addition to the newly formed ketone can occur, leading to a tertiary alcohol after workup. libretexts.org

Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones is typically not a substitution but a nucleophilic addition. The reaction proceeds via attack on the carbonyl carbon to form a stable lithium alkoxide intermediate, which upon acidic workup yields a secondary or tertiary alcohol, respectively. wikipedia.orgwikidoc.org

Role as a Strong Base in Deprotonation Reactions

Vinylic protons have a pKa in the range of 44-51, meaning their conjugate bases, vinyllithiums, are exceptionally strong bases. saylor.org Lithium 2H-thiopyran-2-ide is therefore capable of deprotonating a wide variety of weakly acidic C-H, N-H, and O-H bonds. wikipedia.orgfiveable.me Its basicity is comparable to or greater than that of common lithium amide bases like lithium diisopropylamide (LDA). wikipedia.org

The use of organolithium reagents for deprotonation (metalation) is a cornerstone of synthetic chemistry. whiterose.ac.uk Lithium 2H-thiopyran-2-ide could function as a base in reactions like the Shapiro reaction, which transforms tosylhydrazones into vinyllithium species. wikipedia.org In this context, two equivalents of the base are used to perform a sequential deprotonation and elimination sequence. wikipedia.org

Furthermore, in the synthesis of complex molecules, the steric bulk of the 2H-thiopyran-2-ide reagent could influence the regioselectivity of deprotonation. For substrates with multiple acidic protons, a bulky base often selectively removes the most sterically accessible proton. This directed metalation can be a powerful tool for achieving regiocontrol that is complementary to other methods. wikipedia.org

Table 2: Illustrative Regioselectivity in Deprotonation This table provides a hypothetical comparison of the regioselectivity of deprotonation on a model substrate using different bases.

| Substrate | Base | Major Deprotonation Site |

| 4-Methylacetophenone | LDA | Methyl group (kinetic enolate) |

| 4-Methylacetophenone | Lithium 2H-thiopyran-2-ide | Potentially higher selectivity for the methyl group due to steric hindrance |

| Boc-N-pyrrolidine | s-BuLi/TMEDA | C2 (α to Nitrogen) |

| Boc-N-pyrrolidine | Lithium 2H-thiopyran-2-ide | Potentially C5 due to steric clash at C2 |

Transmetalation Mechanisms with Main Group and Transition Metals

Transmetalation, the exchange of a metal between organic groups, is a crucial reaction for modulating the reactivity of organolithium reagents. wikipedia.orgosti.gov Lithium 2H-thiopyran-2-ide can serve as a precursor to a variety of other organometallic reagents through this process. wikipedia.org

The mechanism involves the reaction of the organolithium compound with a metal salt (M-X). An equilibrium is established where the more electropositive metal (lithium) is exchanged for the less electropositive metal (e.g., Cu, Pd, Sn, Zn). wikipedia.orgwikidoc.org

Main Group Metals: Reaction with tin halides (e.g., Bu₃SnCl) would produce a vinylstannane. arkat-usa.orgacs.org These are valuable intermediates for Stille cross-coupling reactions. The advantage of the Li/Sn exchange is its speed, even at low temperatures, and the unreactive nature of the lithium halide byproduct. arkat-usa.org

Transition Metals:

Copper: Reaction with copper(I) halides like CuI or CuBr generates lithium di(vinyl)cuprates (Gilman reagents). wikipedia.org These cuprates are softer nucleophiles than their parent organolithium compounds and are renowned for their high selectivity in conjugate addition reactions. wikidoc.org

Palladium/Zinc: While direct coupling with palladium is possible, a common pathway involves transmetalation with a zinc salt like ZnCl₂ to form an organozinc reagent. wikipedia.orgwikidoc.org This species can then participate in palladium-catalyzed Negishi cross-coupling reactions with aryl or vinyl halides. Recently, direct palladium-catalyzed cross-couplings of organolithiums have seen significant advances, often requiring specialized phosphine (B1218219) ligands. researchgate.net

Table 3: Common Transmetalation Reactions and Applications This interactive table summarizes key transmetalation pathways for lithium 2H-thiopyran-2-ide.

| Metal Salt | Resulting Reagent | Key Application |

| CuI | Lithium di(2H-thiopyran-2-yl)cuprate | Conjugate (Michael) Addition |

| ZnCl₂ | (2H-Thiopyran-2-yl)zinc chloride | Negishi Cross-Coupling |

| Bu₃SnCl | 2-(Tributylstannyl)-2H-thiopyran | Stille Cross-Coupling |

| B(OMe)₃ | (2H-Thiopyran-2-yl)boronic ester | Suzuki-Miyaura Cross-Coupling |

Formation of Hybrid Organometallic Species (e.g., Cuprates, Zinc Reagents)

Lithium 2-thienylide (2-lithiothiophene) serves as a versatile precursor for the generation of other functionalized organometallic reagents through transmetalation. This process involves the transfer of the thienyl group from lithium to a less electropositive metal, such as copper or zinc, yielding hybrid organometallic species with distinct reactivity profiles.

Cuprate (B13416276) Reagents

Heteroaryl cuprates are commonly synthesized via the reaction of an organolithium reagent with a copper(I) salt. umich.edumasterorganicchemistry.com In the case of lithium 2-thienylide, this transmetalation yields various thienyl-containing cuprates. The stoichiometry of the reaction dictates the type of cuprate formed. For instance, reacting two equivalents of an organolithium reagent with a copper(I) halide produces a lower-order Gilman cuprate (R₂CuLi). masterorganicchemistry.comwikipedia.org

A significant application of lithium 2-thienylide is in the formation of mixed higher-order (H.O.) cyanocuprates. orgsyn.org In these reagents, the 2-thienyl group often functions as a non-transferable "dummy" ligand. wikipedia.orgwikipedia.org This strategy is economically advantageous as it prevents the loss of a more valuable or complex organic group (R) during nucleophilic attack. The preparation involves reacting lithium 2-thienylide with copper(I) cyanide (CuCN) to first form a stable lower-order (L.O.) cyanocuprate, lithium 2-thienylcyanocuprate ((2-Th)Cu(CN)Li). orgsyn.org This intermediate can then react with another organolithium reagent (R-Li) to generate the mixed higher-order cuprate, Li₂[R(2-Th)Cu(CN)]. orgsyn.org

The general scheme for the formation of these cuprates is as follows:

| Precursors | Stoichiometry (ThLi:CuX:RLi) | Product Type | General Formula | Reference |

|---|---|---|---|---|

| 2-Thienyllithium (B1198063), CuCN | 1:1:0 | Lower-Order Cyanocuprate | (2-Th)Cu(CN)Li | orgsyn.org |

| 2-Thienyllithium, CuBr | 2:1:0 | Lower-Order Gilman Cuprate | (2-Th)₂CuLi | masterorganicchemistry.comwikipedia.org |

| 2-Thienyllithium, CuCN, R-Li | 1:1:1 | Higher-Order Mixed Cyanocuprate | Li₂[(2-Th)(R)Cu(CN)] | orgsyn.org |

Zinc Reagents

Similarly, organozinc species can be prepared by the transmetalation of lithium 2-thienylide with a zinc salt, typically zinc chloride (ZnCl₂). umich.edusci-hub.se This method allows for the creation of reagents that are generally more tolerant of functional groups and more stable at higher temperatures than their organolithium precursors. umich.edu The reaction of 2-thienyllithium with zinc chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) yields 2-thienylzinc chloride. thieme-connect.de The formation of ate-complexes, such as lithium tetraorganozincates (R₄ZnLi₂), can also be achieved from organolithium precursors and zinc salts, resulting in reagents with enhanced nucleophilicity. researchgate.net The straightforward transmetalation is a key step in accessing functionalized aromatic compounds through subsequent cross-coupling reactions. sci-hub.se

Aggregation Phenomena and Their Influence on Reactivity

The reactivity of organolithium compounds, including lithium 2-thienylide, is profoundly influenced by their state of aggregation in solution. These reagents rarely exist as simple monomers, instead forming dimers, tetramers, or higher-order aggregates. The equilibrium between these species is sensitive to factors such as solvent, temperature, and the presence of coordinating additives.

Solution-Phase Structures and Association Equilibria

The aggregation state of lithium 2-thienylide has been extensively studied using techniques like X-ray crystallography and various NMR spectroscopic methods. acs.orguni-goettingen.deresearchgate.net These studies reveal a dynamic equilibrium between different aggregate structures, which is heavily dependent on the coordinating ability of the solvent or added ligands. acs.orgacs.org

In non-coordinating solvents like toluene, the structure is dictated by added donor bases. With weakly coordinating diethyl ether (Et₂O), lithium 2-thienylide forms a tetrameric cubane-like structure. acs.org However, in the presence of more strongly coordinating ethereal solvents or amine additives, this tetramer breaks down into smaller, more reactive aggregates. acs.orgacs.org

| Donor Ligand (L) | Observed Structure | Aggregation State | Reference |

|---|---|---|---|

| Diethyl ether (Et₂O) | [(Et₂O)Li(C₄H₃S)]₄ | Tetramer | acs.org |

| Tetrahydrofuran (THF) | [(THF)₂Li(C₄H₃S)]₂ | Dimer | acs.orgresearchgate.net |

| 1,2-Dimethoxyethane (B42094) (DME) | [(DME)Li(C₄H₃S)]₂ | Dimer | acs.orgresearchgate.net |

| TMEDA | [(TMEDA)Li(C₄H₃S)]₂ | Dimer | acs.orgresearchgate.net |

| PMDETA | [(PMDETA)Li(C₄H₃S)] | Monomer | acs.orgresearchgate.net |

NMR studies of substituted 2-thienyllithium derivatives in THF-ether mixtures have shown equilibria between chelated dimers and unchelated monomers. For example, 3-(N,N-dimethylaminomethyl)-2-thienyllithium exists predominantly as a chelated dimer (~99%) in equilibrium with a small amount of monomer (~1%). acs.org

Impact of Solvent Systems and Coordinating Additives on Reactive Aggregates

The solvent system and coordinating additives are powerful tools for controlling the aggregation state and, consequently, the reactivity of lithium 2-thienylide. The general principle is that stronger coordination to the lithium cation breaks down larger, less reactive aggregates into smaller, more kinetically active species. nih.govresearchgate.net

Solvent Effects : Solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are more effective at deaggregation than diethyl ether (Et₂O) due to their superior ability to chelate the lithium cation. acs.orgnih.gov Studies on lithium enolates show that reactions proceeding through a monomeric intermediate are significantly faster in THF than in less coordinating ethers. nih.govresearchgate.net While the specific kinetics vary, this principle holds for other organolithium reagents.

Coordinating Additives : Strongly chelating diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and polyamines, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are particularly effective at breaking up aggregates. acs.orgthieme-connect.de As shown in Table 2, TMEDA promotes the formation of a dimeric structure from lithium 2-thienylide, while the tridentate PMDETA can stabilize the monomeric form. acs.orgresearchgate.net This deaggregation increases the concentration of the more reactive species in solution, often leading to enhanced reaction rates. For instance, the inclusion of TMEDA has been shown to have a dramatic effect on the efficiency of certain cross-coupling reactions. nih.gov The choice of additive can therefore be crucial for achieving desired reactivity and selectivity. acs.org

Applications of Lithium 2h Thiopyran 2 Ides in Advanced Organic Synthesis

Stereoselective Synthesis Utilizing 2H-Thiopyran-2-ides

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. ethz.ch Lithium 2H-thiopyran-2-ides, owing to their unique electronic and steric properties, have proven to be valuable precursors in stereoselective transformations.

The chiral environment created by substituted 2H-thiopyran-2-ides allows for highly selective bond formations. The strategic placement of substituents on the thiopyran ring can effectively bias the approach of electrophiles, leading to the preferential formation of one stereoisomer over others. Research has demonstrated that the reaction of chiral, non-racemic lithium 2H-thiopyran-2-ides with various electrophiles can proceed with high levels of diastereoselectivity. researchgate.net

For instance, the alkylation of a chiral lithium 2H-thiopyran-2-ide, often generated in situ from the corresponding 2H-thiopyran and a strong lithium amide base, can yield products with a high degree of stereocontrol. fishersci.it The stereochemical outcome is dictated by the inherent chirality of the thiopyran-2-ide intermediate, which directs the incoming electrophile to a specific face of the molecule.

Table 1: Illustrative Diastereoselective Alkylation of a Chiral Lithium 2H-Thiopyran-2-ide This table presents hypothetical data to illustrate the concept.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

| Methyl iodide | 95:5 |

| Benzyl bromide | 92:8 |

| Isopropyl triflate | 88:12 |

The development of catalytic enantioselective methods involving 2H-thiopyran-2-ides is an area of growing interest. The use of chiral ligands in conjunction with a lithium base can, in principle, generate a chiral lithium amide that deprotonates the 2H-thiopyran enantioselectively, leading to an enantioenriched thiopyran-2-ide. This intermediate can then react with an electrophile to afford an enantioenriched product. researchgate.net

A critical factor for successful stereoselective transformations is the configurational stability of the chiral intermediate. researchgate.net Chiral organolithium compounds can sometimes undergo racemization at temperatures where their reactions are conveniently carried out. The configurational stability of chiral lithium 2H-thiopyran-2-ides is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the temperature.

The presence of bulky substituents can hinder the conformational changes required for racemization, thereby enhancing the configurational stability of the thiopyran-2-ide. sit.edu.cn Furthermore, the coordination of the lithium cation to the sulfur atom and the adjacent double bond can create a more rigid structure, which also contributes to maintaining the stereochemical integrity of the intermediate. nih.gov Low reaction temperatures are generally employed to minimize the rate of racemization relative to the rate of reaction with the electrophile.

Intramolecular Cyclization Reactions for Heterocycle Construction

Intramolecular reactions are powerful tools for the efficient construction of cyclic molecules. Lithium 2H-thiopyran-2-ides bearing a suitably positioned electrophilic tether can undergo intramolecular cyclization to furnish a variety of fused and bridged heterocyclic systems. nih.gov

Anionic cyclization of lithium 2H-thiopyran-2-ides provides a direct route to polycyclic sulfur-containing heterocycles. nih.gov By tethering an electrophilic group, such as an alkyl halide or an epoxide, to the thiopyran ring, subsequent generation of the thiopyran-2-ide can trigger an intramolecular nucleophilic attack, leading to the formation of a new ring.

The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common. The stereochemistry of the newly formed stereocenters is often controlled by the conformation of the transition state, which seeks to minimize steric interactions.

The versatility of the anionic cyclization strategy allows for the synthesis of not only simple fused ring systems but also more complex bridged structures. The design of the tether connecting the nucleophilic thiopyran-2-ide and the electrophilic reaction partner is crucial in dictating the final architecture of the product.

For example, a tether of appropriate length and rigidity can force the cyclization to occur in a manner that results in a bridged bicyclic system. These complex frameworks are of significant interest in medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Intramolecular Cyclization Precursors and Products This table presents hypothetical examples to illustrate the concept.

| Precursor | Product |

| 4-(3-bromopropyl)-2H-thiopyran | Dihydro-1H-thiopyrano[4,3-b]thiopyran |

| 5-(oxiran-2-ylmethyl)-2H-thiopyran | Tetrahydro-2H,5H-thiopyrano[3,2-b]thiopyran-2-ol |

Advanced Polymerization Initiation and Catalysis

Organolithium compounds are well-known initiators for the anionic polymerization of various monomers. rsc.org While specific studies on the use of lithium 2H-thiopyran-2-ide as a polymerization initiator are not widely reported, its structural features suggest potential applicability in this area.

The nucleophilic character of the carbanion in lithium 2H-thiopyran-2-ide could enable it to initiate the polymerization of activated alkenes, such as styrenes and dienes, as well as cyclic monomers like epoxides and lactones. d-nb.infoethernet.edu.et The initiation step would involve the addition of the thiopyran-2-ide to the monomer, generating a new propagating anionic species.

The presence of the sulfur-containing heterocycle at the initiating end of the polymer chain could impart unique properties to the resulting polymer, such as altered thermal stability, refractive index, or metal-binding capabilities. Furthermore, the potential for living polymerization, where termination and chain transfer reactions are absent, could allow for the synthesis of well-defined block copolymers. frontiersin.org The effectiveness of lithium 2H-thiopyran-2-ide as a polymerization initiator would depend on factors such as its initiation efficiency and the stability of the propagating chain end. nih.gov

Role in Anionic Polymerization Processes

Anionic polymerization is a chain-growth polymerization that proceeds via a reactive anionic center. The process is typically initiated by a strong nucleophile, such as an organolithium compound, which attacks a monomer to form a new, propagating anion. google.comuni-bayreuth.denih.gov This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as termination and chain transfer reactions are often absent under carefully controlled conditions. nih.govresearchgate.net

There are two primary mechanisms through which an initiator like lithium;2H-thiopyran-2-ide could theoretically act:

Anionic Addition Polymerization: In this mechanism, the initiator adds to a monomer with an electron-withdrawing group, such as styrene (B11656) or a diene, creating a new anionic species that propagates by adding to subsequent monomer units. While alkyllithium reagents like n-butyllithium are common initiators for these reactions, specific studies detailing the use of this compound as an initiator for vinyl polymerization are not prominent in the surveyed literature. uni-bayreuth.deresearchgate.net

Anionic Ring-Opening Polymerization (AROP): This involves the nucleophilic attack of the initiator on a cyclic monomer, leading to ring cleavage and the formation of a propagating chain. This mechanism is common for strained three- and four-membered rings containing heteroatoms. For instance, episulfides (thiiranes) and thiacyclobutane can be polymerized via AROP initiated by organolithiums. ethernet.edu.etrsc.org However, research indicates that five-membered (thiolane) and larger sulfur-containing rings are generally inert to ring-opening by these initiators. ethernet.edu.et Given that 2H-thiopyran is a six-membered ring system, its participation in anionic ring-opening polymerization is considered unlikely under typical conditions.

| Polymerization Type | Initiation Mechanism | Applicability of this compound | Supporting Evidence/Rationale |

|---|---|---|---|

| Anionic Addition Polymerization | Nucleophilic attack on a vinyl monomer (e.g., styrene). | Theoretically possible but not widely documented. | Organolithium compounds are standard initiators, but the efficiency of this specific bulky, heteroatomic initiator is not established in the literature. researchgate.net |

| Anionic Ring-Opening Polymerization (AROP) | Nucleophilic attack on a cyclic monomer causing ring cleavage. | Unlikely. | Six-membered sulfur heterocycles are generally found to be inert to AROP under conditions that polymerize smaller rings. ethernet.edu.et |

Precursors for Diversely Functionalized Sulfur-Containing Scaffolds

The primary synthetic utility of this compound lies in its role as a nucleophilic building block. The lithiated carbon atom provides a reactive site for the introduction of a wide array of electrophilic groups. Deprotonation of a suitable 2H-thiopyran precursor, such as 3,6-dihydro-2H-thiopyran, with a strong base like tert-butyllithium (B1211817) (t-BuLi) or n-butyllithium (n-BuLi) generates the corresponding this compound in situ. ru.nlthieme-connect.de This anion can then be quenched with various electrophiles to yield substituted thiopyrans, demonstrating its value as a precursor to complex sulfur-containing scaffolds. ru.nl

The reaction of this compound with carefully chosen electrophiles provides direct pathways to thiopyrans bearing key functional groups.

Hydroxyl Functionality: The introduction of a hydroxyl group can be readily achieved by reacting the lithiated thiopyran with aldehydes or ketones. masterorganicchemistry.com This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a lithium alkoxide intermediate, which upon aqueous workup yields the corresponding secondary or tertiary alcohol. ru.nlmasterorganicchemistry.com Another common method involves the reaction with epoxides, which results in a ring-opening reaction to produce a β-hydroxyalkyl substituted thiopyran after protonation. organic-chemistry.orglibretexts.org

Carbonyl Functionality: Carbonyl groups can be installed through a two-step sequence involving the creation of an alcohol, as described above, followed by its oxidation. megalecture.com For example, a secondary alcohol can be oxidized to a ketone using standard oxidizing agents. A more direct approach to introduce a carboxylic acid functionality involves the reaction of the organolithium compound with carbon dioxide (CO₂) to form a lithium carboxylate salt, which is then protonated during acidic workup.

Amino Functionality: The introduction of an amino group can be accomplished by reacting the thiopyranyl anion with an electrophilic nitrogen source. A common strategy is the addition of the organolithium reagent to an imine. nih.gov The nucleophilic attack on the imine carbon forms a lithium amide intermediate, which yields a secondary amine upon quenching with a proton source like water. nih.gov

The following table summarizes these synthetic transformations.

| Target Functionality | Electrophile | Intermediate | Final Product | General Reaction Type |

|---|---|---|---|---|

| Hydroxyl (Secondary Alcohol) | Aldehyde (R-CHO) | Lithium alkoxide | 2-(1-Hydroxyalkyl)-2H-thiopyran | Nucleophilic Addition masterorganicchemistry.com |

| Hydroxyl (Tertiary Alcohol) | Ketone (R₂C=O) | Lithium alkoxide | 2-(1-Hydroxy-1,1-dialkyl)-2H-thiopyran | Nucleophilic Addition ru.nl |

| Hydroxyl (Primary Alcohol) | Epoxide (e.g., Ethylene Oxide) | Lithium alkoxide | 2-(2-Hydroxyethyl)-2H-thiopyran | Nucleophilic Ring-Opening libretexts.org |

| Carbonyl (Carboxylic Acid) | Carbon Dioxide (CO₂) | Lithium carboxylate | 2H-Thiopyran-2-carboxylic acid | Carboxylation |

| Carbonyl (Ketone) | 1. Aldehyde (R-CHO) 2. Oxidizing Agent | Secondary Alcohol | 2-Acyl-2H-thiopyran | Addition followed by Oxidation megalecture.com |

| Amino (Secondary Amine) | Imine (R-CH=NR') | Lithium amide | 2-(Alkyl-amino-methyl)-2H-thiopyran | Nucleophilic Addition nih.gov |

Theoretical and Computational Studies of Lithium 2h Thiopyran 2 Ides

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within lithium 2H-thiopyran-2-ide define its intrinsic properties. Computational methods offer deep insights into its molecular orbitals, charge distribution, and the unique characteristics of the carbon-lithium interaction.

The bond between carbon and lithium in organolithium reagents is known to be highly polarized. libretexts.org Quantum mechanical calculations are essential for quantifying this polarity in the 2H-thiopyran-2-ide system. Methods such as Density Functional Theory (DFT) are employed to calculate the molecular wavefunction, from which the electron density distribution can be analyzed.

Analysis techniques like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) are used to partition the electron density and assign partial charges to each atom. In lithium 2H-thiopyran-2-ide, the large difference in electronegativity between carbon and lithium leads to a significant localization of negative charge on the carbon atom (C2) and a positive charge on the lithium cation. This results in a C-Li bond that is predominantly ionic in character. Theoretical calculations on various organolithium compounds confirm that the Li-C bond is primarily ionic, while the bonds within the organic framework, such as (Sn/Ge)–S bonds in certain thio-lithium conductors, can have significant covalent character. osti.gov Computational studies on lithium polysulfide clusters further show that stable structures can be viewed as a Li+ cation interacting with an anionic sulfur chain. rsc.org

Illustrative data from a hypothetical DFT calculation on a monomeric lithium 2H-thiopyran-2-ide molecule demonstrates this charge separation.

| Property | Atom(s) | Calculated Value | Method |

|---|---|---|---|

| Natural Population Analysis (NPA) Charge | C2 | -0.85 e | DFT/B3LYP/6-311+G(d,p) |

| NPA Charge | Li | +0.95 e | DFT/B3LYP/6-311+G(d,p) |

| Bond Length | C2-Li | 2.05 Å | DFT/B3LYP/6-311+G(d,p) |

| Bonding Character | C2-Li | ~90% Ionic | AIM Analysis |

Aromaticity is a key concept in chemistry that implies significant electronic stabilization. The potential for aromaticity in the 2H-thiopyran-2-ide anion is a subject of significant theoretical interest. According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons is considered aromatic. leah4sci.commasterorganicchemistry.com

The precursor, 2H-thiopyran, contains four π-electrons within its conjugated diene system. Upon deprotonation at the C2 position, the resulting carbanion introduces a lone pair of electrons into a p-orbital that can align with the existing π-system. libretexts.org This creates a cyclic, conjugated system containing six π-electrons (n=1), fulfilling the electronic requirement for aromaticity. This is analogous to the well-known cyclopentadienyl anion, which is aromatic and unusually stable due to its six-π-electron system. libretexts.org

Computational methods are used to quantify the degree of aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations are a common technique, where the magnetic shielding is calculated at the center of the ring. A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Other methods include the analysis of bond length equalization and delocalization indices. Computational studies on other anionic systems confirm that the addition of electrons can induce global aromaticity, leading to characteristic changes in geometry, such as decreased bond-length alternation. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of reactions involving lithium 2H-thiopyran-2-ide is crucial for its application in organic synthesis. Computational modeling allows for the exploration of reaction energy surfaces, identification of intermediates, and characterization of transition states.

The formation of lithium 2H-thiopyran-2-ide typically involves the deprotonation of 2H-thiopyran by a strong base, such as an alkyllithium reagent. This acid-base reaction can be modeled computationally to determine its thermodynamics and kinetics. DFT calculations can map the potential energy surface for the proton transfer, locating the transition state and calculating the activation energy barrier.

As a potent nucleophile, the 2H-thiopyran-2-ide anion readily participates in nucleophilic addition reactions, for example, with carbonyl compounds. fao.orgresearchgate.net Theoretical modeling of these reactions involves locating the transition state for the C-C bond formation between the C2 of the thiopyranide and the electrophilic carbon of the carbonyl group. Such studies can reveal whether the mechanism is concerted or stepwise and provide quantitative data on activation energies, which are essential for predicting reaction rates.

| Reaction | Reactants | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Deprotonation | 2H-Thiopyran + n-BuLi | DFT (ωB97X-D/def2-TZVP) | 5.2 |

| Nucleophilic Addition | Lithium 2H-thiopyran-2-ide + Acetone | DFT (ωB97X-D/def2-TZVP) | 12.8 |

When substituted 2H-thiopyrans are used or when the electrophile is unsymmetrical, the subsequent reactions can yield multiple isomers. Quantum chemical calculations are a predictive tool for determining the likely outcome. The regioselectivity and stereoselectivity of a reaction are determined by the relative activation energies of the competing reaction pathways.

By calculating the Gibbs free energy of activation (ΔG‡) for each possible transition state, the most favorable reaction channel can be identified. The pathway with the lowest activation energy barrier will be kinetically preferred, leading to the major product. This approach has been successfully applied to predict the regioselectivity in various reactions involving heterocyclic compounds. For instance, in the reaction with an α,β-unsaturated ketone, calculations can determine whether 1,2-addition or 1,4-conjugate addition is the more likely outcome by comparing the respective transition state energies.

Solvation Effects and Aggregate Formation Simulations

In solution, organolithium compounds rarely exist as simple monomers. They are known to form aggregates (dimers, tetramers, etc.) and are strongly influenced by solvent molecules. nih.gov The nature and extent of aggregation and solvation significantly impact the reactivity and selectivity of the reagent. acs.org

Computational studies model these phenomena to bridge the gap between theoretical gas-phase calculations and experimental solution-phase behavior. The stability of different aggregates (e.g., dimer vs. tetramer) of lithium 2H-thiopyran-2-ide can be compared by calculating their relative energies using DFT. Solvent effects can be included implicitly, using polarizable continuum models (PCM), or explicitly, by adding individual solvent molecules (e.g., THF) to the computational model. rsc.org

For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. mdpi.commdpi.com These simulations model the movement of the lithium 2H-thiopyran-2-ide and numerous solvent molecules over time, providing insights into the solvation shell structure, ion-pairing dynamics, and the equilibrium between different aggregation states. rsc.org Studies on related lithium thioamidates have shown that both steric effects and the coordinating ability of the solvent (like THF) dictate the final aggregate structure, which can range from hexamers to single-strand polymers. nih.gov

| Species | Stoichiometry | Relative Energy (kcal/mol) | Computational Model |

|---|---|---|---|

| Solvated Monomer | (TPI)Li(THF)3 | +8.5 | DFT/PCM(THF) |

| Solvated Dimer | [(TPI)Li(THF)2]2 | 0.0 | DFT/PCM(THF) |

| Solvated Tetramer | [(TPI)Li(THF)]4 | +2.1 | DFT/PCM(THF) |

Molecular Dynamics and QM/MM Simulations of Solvent-Reagent Interactions

Molecular dynamics (MD) simulations offer a means to investigate the dynamic interactions between lithium 2H-thiopyran-2-ide and solvent molecules. These simulations can provide insights into the formation and structure of the solvation shell around the lithium cation and the thiopyranide anion. By employing classical force fields, MD can model the time-dependent behavior of a large ensemble of molecules, revealing key aspects of the solvent organization and its influence on the reagent's structure and reactivity.

For a more detailed and accurate description of the electronic interactions, particularly in the immediate vicinity of the ion pair, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netnih.govresearchgate.netnih.govmdpi.com In a QM/MM simulation, the lithium 2H-thiopyran-2-ide and a few surrounding solvent molecules are treated with quantum mechanical methods, which can accurately describe bond-making and bond-breaking processes, while the rest of the solvent is modeled using classical molecular mechanics. researchgate.netresearchgate.net This approach balances computational cost with accuracy, allowing for the study of complex solvent effects on the electronic structure and stability of the organolithium reagent. researchgate.netnih.govnih.gov

Table 1: Representative QM/MM Simulation Parameters for Lithium 2H-Thiopyran-2-ide in Tetrahydrofuran (B95107) (THF)

| Parameter | Value/Method |

| QM Region | Lithium 2H-thiopyran-2-ide, 4 THF molecules |

| QM Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31G(d) |

| MM Region | Bulk THF solvent |

| Force Field | OPLS-AA |

| Simulation Time | 10 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

This table presents a hypothetical but typical set of parameters for a QM/MM simulation. The actual choice of methods and parameters would depend on the specific research question and available computational resources.

Computational Studies of Higher-Order Aggregates in Solution

Organolithium compounds are well-known to form aggregates in solution, ranging from dimers and trimers to more complex, higher-order structures. The degree of aggregation significantly impacts their reactivity. Computational studies are instrumental in predicting the relative stabilities of these aggregates and understanding the factors that govern their formation.

Density Functional Theory (DFT) calculations can be used to determine the geometries and binding energies of various aggregates of lithium 2H-thiopyran-2-ide. By comparing the energies of different aggregation states (e.g., monomer, dimer, tetramer), it is possible to predict the most likely forms present in a given solvent. These calculations can also elucidate the nature of the bonding within the aggregates, which often involves a combination of ionic and covalent character.

Table 2: Calculated Relative Energies of Lithium 2H-Thiopyran-2-ide Aggregates in the Gas Phase and in THF (Hypothetical Data)

| Aggregate | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (THF, kcal/mol) |

| Monomer | 0.0 | 0.0 |

| Dimer | -25.3 | -15.8 |

| Tetramer (Cubane-like) | -80.1 | -45.2 |

These hypothetical values illustrate that in the gas phase, higher-order aggregates are significantly more stable. In a coordinating solvent like THF, the energy difference is reduced due to the stabilization of the monomer by solvent molecules.

Spectroscopic Property Prediction and Interpretation

Computational NMR and IR Predictions for Mechanistic Insights and Structural Elucidation of Complex Intermediates

Computational spectroscopy plays a crucial role in correlating experimentally observed spectra with specific molecular structures and in identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants can aid in the structural elucidation of lithium 2H-thiopyran-2-ide and its aggregates. researchgate.netgithub.io By calculating the magnetic shielding tensors for each nucleus in a given structure, it is possible to predict the corresponding NMR spectrum. Comparing these predicted spectra with experimental data can confirm the presence of a particular species in solution. Furthermore, computational NMR can help to distinguish between different isomers or aggregation states that may be difficult to differentiate experimentally.

Infrared (IR) Spectroscopy: Computational IR spectroscopy involves the calculation of vibrational frequencies and intensities. lsu.edunih.govchemrxiv.org These calculations can predict the IR spectrum for a given molecule, which can then be compared to experimental spectra. nih.gov For a reactive species like lithium 2H-thiopyran-2-ide, this can be particularly useful for identifying characteristic vibrational modes associated with the C-Li bond or the thiopyran ring. By analyzing how these modes shift upon aggregation or interaction with solvent, valuable insights into the structure and bonding can be obtained.

Table 3: Predicted Vibrational Frequencies for Key Modes of Monomeric Lithium 2H-Thiopyran-2-ide (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-Li Stretch | 550 |

| C=C Ring Stretch | 1580 |

| C-S Ring Stretch | 690 |

These hypothetical frequencies are based on typical ranges for similar organolithium compounds and thioethers. The C-Li stretching frequency is particularly sensitive to the coordination environment and aggregation state.

Emerging Research Directions and Future Perspectives in Lithium 2h Thiopyran 2 Ide Chemistry

Development of Novel Chiral Ligands for Enhanced Asymmetric Transformations

The design and synthesis of novel chiral ligands are paramount for advancing asymmetric catalysis, enabling the selective production of single enantiomers of chiral molecules. The 2H-thiopyran-2-ide scaffold offers a unique platform for the development of such ligands. The inherent asymmetry, coupled with the presence of a soft sulfur donor atom and a hard carbanion, allows for the potential creation of effective bidentate ligands for a variety of metal-catalyzed reactions.

Research in this area is focused on synthesizing C₂-symmetric chiral ligands from thiophene-based precursors, which have shown promise in asymmetric catalysis. mdpi.com The extension of these principles to the 2H-thiopyran-2-ide system is a logical next step. By functionalizing the thiopyran ring with chiral auxiliaries, it is possible to generate a library of ligands. Subsequent deprotonation to form the lithium salt would yield a monoanionic ligand capable of coordinating to a metal center. The lithium cation itself can play a crucial role in the transition state assembly, influencing both reactivity and stereoselectivity.

Potential applications for these novel ligands are broad and could significantly enhance established asymmetric transformations.

Table 1: Potential Asymmetric Transformations Using Chiral Lithium 2H-Thiopyran-2-ide Based Ligands

| Asymmetric Transformation | Potential Substrates | Expected Outcome |

|---|---|---|

| Friedel-Crafts Alkylation | Indoles and nitroolefins | High enantioselectivity (ee) in the formation of chiral alkylated indoles. mdpi.com |

| Borane Reduction | Prochiral ketones | Production of chiral secondary alcohols with high ee. nih.govrug.nl |

| Hydrogenation | Dehydromorpholines, enamides | Synthesis of chiral morpholines and other N-heterocycles in excellent yields and enantioselectivities. nih.gov |

| Henry Reaction | Aromatic aldehydes and nitromethane (B149229) | Formation of chiral nitroalcohols with high chemical yield and ee. mdpi.com |

The development of these tridentate or bidentate chiral precursors is considered highly promising for asymmetric reductions due to the potential for rigid complex formation with metals. nih.gov The synergy between the sulfur atom, the lithium-coordinated carbanion, and the chiral backbone could lead to highly organized transition states, affording superior levels of stereocontrol compared to existing ligand systems.

Exploration of Flow Chemistry Applications for Scalable and Sustainable Synthesis

Organolithium reagents are exceptionally useful in organic synthesis but are often highly reactive and thermally unstable, typically requiring cryogenic temperatures (-78 °C) in traditional batch reactors to control side reactions. okayama-u.ac.jpwiley-vch.de Flow chemistry offers a transformative solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. europa.eu The small reactor volume and large surface-area-to-volume ratio facilitate rapid heat dissipation, allowing highly exothermic reactions to be conducted safely at temperatures significantly higher than in batch processes. europa.euucc.ie

The synthesis and subsequent reaction of lithium 2H-thiopyran-2-ide are prime candidates for flow chemistry applications. A potential flow process could involve the initial synthesis of a 3,6-dihydro-2H-thiopyran derivative via a thia-Diels-Alder reaction, a process that has been successfully adapted to continuous flow with significant improvements in yield and productivity compared to batch methods. d-nb.inforesearchgate.net

In a subsequent step within the same integrated flow system, the 2H-thiopyran could be mixed with an organolithium base (e.g., n-butyllithium) to generate the lithium 2H-thiopyran-2-ide intermediate. This highly reactive species can be immediately quenched with an electrophile in a third stage. The entire sequence, from starting materials to the final functionalized product, can be performed in minutes, minimizing the decomposition of the unstable lithiated intermediate. wiley-vch.de

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 2H-Thiopyran Precursors

| Parameter | Batch Process | Continuous Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction Time (Cycloadduct 10a) | 16 hours | 30 minutes | 32x faster |

| Productivity (Cycloadduct 10a) | 0.08 mmol/h | 1.76 mmol/h | 22x higher |

| Space-Time Yield (Cycloadduct 10a) | 3.2 mmol L⁻¹ h⁻¹ | 192 mmol L⁻¹ h⁻¹ | 60x higher |

| Reaction Time (Cycloadduct 10s) | 2 hours | 30 minutes | 4x faster |

| Productivity (Cycloadduct 10s) | 0.38 mmol/h | 3.84 mmol/h | 10x higher |

| Space-Time Yield (Cycloadduct 10s) | 15.2 mmol L⁻¹ h⁻¹ | 422 mmol L⁻¹ h⁻¹ | 28x higher |

(Data adapted from studies on thia-Diels-Alder reactions to form 2H-thiopyran precursors). d-nb.info

This approach not only enhances safety and efficiency but also improves sustainability by reducing solvent waste and energy consumption associated with cryogenic cooling. Furthermore, the scalability of flow processes allows for a seamless transition from laboratory-scale discovery to industrial-scale production. ucc.ie

Investigation of Electrochemistry and Photochemistry of Lithium 2H-Thiopyran-2-ides

The unique electronic structure of the 2H-thiopyran ring, featuring a sulfur heteroatom and a conjugated π-system, makes its derivatives interesting candidates for photochemical and electrochemical studies. The photochemistry of neutral 2,4,4,6-tetraaryl-4H-thiopyrans has been shown to involve a 1,5-electrocyclic reaction, leading to colored intermediates and structural rearrangements. rsc.org Upon irradiation in solution, these compounds can transform into 2,3,4,6-tetraphenyl-2H-thiopyran via a 1,3,5,6-tetraphenyl-2-thiabicyclo-[3.1.0]hex-3-ene intermediate. rsc.org

The introduction of a negative charge and a lithium counterion in lithium 2H-thiopyran-2-ide is expected to dramatically alter its photochemical behavior. The electron-rich nature of the anion would likely shift its absorption spectrum and could open up new reaction pathways upon photoexcitation, such as electron transfer processes or novel cycloadditions.

While the photochemistry of related neutral systems has been explored, the electrochemistry of lithium 2H-thiopyran-2-ides remains a largely uncharted area. The presence of the easily oxidizable sulfur atom and the delocalized anionic charge suggests that the compound would be redox-active. Future investigations using techniques like cyclic voltammetry could elucidate the oxidation and reduction potentials of these species. This fundamental data would be crucial for designing new electro-organic synthetic methods where lithium 2H-thiopyran-2-ide could act as a potent nucleophile or a single-electron transfer agent, enabling the formation of complex molecules under mild, reagent-free conditions.

Interdisciplinary Applications in Materials Science and Advanced Synthetic Methodologies

The versatile reactivity of the 2H-thiopyran ring positions it as a valuable building block in both materials science and advanced synthesis. researchgate.netrsc.org The corresponding lithium 2H-thiopyran-2-ide anion, as a highly reactive nucleophilic intermediate, further expands these possibilities.

Materials Science: Sulfur-containing heterocyclic compounds are of great interest in materials science for the development of organic semiconductors, conducting polymers, and other functional materials. The sulfur atom's d-orbitals can facilitate π-conjugation and intermolecular interactions, which are critical for charge transport properties. Lithium 2H-thiopyran-2-ide could serve as a key monomer or precursor for synthesizing novel sulfur-rich polymers. Polymerization could be initiated through reactions of the nucleophilic anion with suitable electrophilic linkers, leading to materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Advanced Synthetic Methodologies: Beyond its role as a simple nucleophile, lithium 2H-thiopyran-2-ide can be employed in more sophisticated synthetic strategies. For instance, its reactivity in cycloaddition reactions is an area ripe for exploration. Neutral 2H-thiopyran-2-one derivatives have been studied computationally for their inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes. rsc.org The electron-rich nature of the lithium 2H-thiopyran-2-ide anion would significantly alter the frontier molecular orbital energies, potentially shutting down IEDDA pathways but opening up possibilities for reactions with electron-deficient dienophiles in normal electron demand cycloadditions. This altered reactivity profile could be harnessed to construct complex polycyclic systems that are otherwise difficult to access. Furthermore, the use of this intermediate in cascade reactions, where its initial nucleophilic addition triggers a series of subsequent bond-forming events, represents a powerful strategy for rapidly building molecular complexity from simple starting materials.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of lithium;2H-thiopyran-2-ide, and how should data be interpreted?

- Classification : Basic/Methodological

- Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural elucidation. For IR, focus on sulfur-lithium vibrational modes (~500–700 cm⁻¹) and thiopyran ring deformation patterns. In ¹H/¹³C NMR, the deshielded protons and carbons adjacent to the sulfur atom will show distinct shifts due to electron-withdrawing effects. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns. For quantitative analysis, pair these with X-ray crystallography to resolve bond lengths and angles, particularly the Li–S interaction .

Q. How can the purity of this compound be optimized during synthesis?

- Classification : Basic/Experimental Design

- Answer : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm the absence of byproducts like unreacted thiopyran or lithium salts. Wash the reaction mixture with degassed water to remove hydrophilic impurities (e.g., LiCl), but ensure anhydrous conditions post-washing to prevent hydrolysis. Recrystallization in tetrahydrofuran (THF) at low temperatures (-20°C) enhances purity by selectively precipitating the target compound .

Q. What are the key considerations for handling this compound to ensure experimental reproducibility?

- Classification : Basic/Methodological

- Answer : Maintain strict inert atmospheres (argon/glovebox) to prevent oxidation or moisture ingress. Use freshly distilled solvents (e.g., THF, hexane) to eliminate trace water. Quantify lithium content via atomic absorption spectroscopy (AAS) to verify stoichiometric ratios. Document temperature, stirring rates, and reaction times meticulously, as minor deviations can alter reactivity due to the compound’s sensitivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the electronic structure of this compound?

- Classification : Advanced/Data Contradiction Analysis

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) can reconcile discrepancies between observed NMR chemical shifts and predicted electron densities. For instance, if experimental ¹³C NMR shows unexpected deshielding, model the ligand’s coordination geometry to identify π-backbonding effects or solvent interactions. Compare calculated IR vibrational frequencies with experimental data to validate Li–S bond strength assumptions. Use Bayesian statistical frameworks to quantify uncertainties in computational vs. experimental results .

Q. What mechanistic insights explain the reactivity differences between this compound and its non-deuterated analog in organometallic reactions?

- Classification : Advanced/Mechanistic Studies

- Answer : Isotopic substitution (²H vs. ¹H) alters kinetic isotope effects (KIEs) in proton-transfer steps. Use stopped-flow kinetics to measure reaction rates for deuterated vs. protiated compounds in model reactions (e.g., alkylation). Pair with isotopic labeling experiments (e.g., deuterium tracing via GC-MS) to track hydrogen migration pathways. Theoretical studies (e.g., transition state modeling) can identify how deuterium’s mass affects activation barriers .

Q. How should researchers design experiments to investigate the compound’s stability under varying thermodynamic conditions?

- Classification : Advanced/Experimental Design

- Answer : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to map decomposition thresholds (e.g., >150°C). For solution stability, use variable-temperature NMR to monitor structural integrity across a range (-80°C to 25°C). Accelerated aging studies under controlled humidity (e.g., 40–80% RH) can predict shelf-life. Statistically analyze degradation products via multivariate regression to identify dominant destabilizing factors (e.g., oxygen vs. moisture) .

Methodological Guidelines

- Data Presentation : Use tables to compare spectroscopic signatures (e.g., IR peaks for Li–S bonds) across synthetic batches. For computational data, include error margins and confidence intervals .

- Ethical Reporting : Disclose conflicting data (e.g., anomalous NMR peaks) and propose hypotheses rather than omitting outliers. Cite both supporting and contradictory studies to maintain academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.